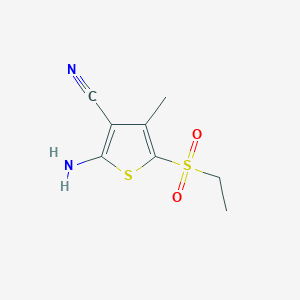
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside: is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of benzyl and methoxybenzylidene groups attached to a glucopyranoside backbone. This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzylation and methoxybenzylidene formation. A common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzyl groups through benzylation reactions. This is usually achieved using benzyl chloride in the presence of a base such as sodium hydride.
Formation of Methoxybenzylidene Acetal: The 4,6-hydroxyl groups are selectively protected by forming a methoxybenzylidene acetal. This is done using 4-methoxybenzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid.
Deprotection and Purification: The final compound is obtained by deprotecting any remaining protecting groups and purifying the product through techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Benzylation: Using large quantities of benzyl chloride and sodium hydride to protect the hydroxyl groups.
Acetal Formation: Employing industrial-grade 4-methoxybenzaldehyde and acid catalysts for the formation of the methoxybenzylidene acetal.
Purification: Utilizing industrial chromatography systems to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), benzyl chloride, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various chemical compounds.
Wirkmechanismus
The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in glycosylation processes, affecting their activity.
Pathways Involved: It can modulate carbohydrate metabolism pathways by influencing the activity of glycosyltransferases and glycosidases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside
- 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-galactopyranoside
Comparison
- Structural Differences : The main difference lies in the configuration of the glucopyranoside ring (α or β) and the type of sugar (glucose, mannose, or galactose).
- Reactivity : The reactivity of these compounds can vary based on the configuration and type of sugar, affecting their suitability for different synthetic applications.
- Uniqueness : 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside is unique due to its specific β-D-glucopyranoside configuration, making it particularly useful in certain glycosylation reactions.
Eigenschaften
Molekularformel |
C35H36O7 |
|---|---|
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C35H36O7/c1-36-29-19-17-28(18-20-29)34-40-24-30-31(42-34)32(37-21-25-11-5-2-6-12-25)33(38-22-26-13-7-3-8-14-26)35(41-30)39-23-27-15-9-4-10-16-27/h2-20,30-35H,21-24H2,1H3 |
InChI-Schlüssel |
NXNIZMPSBKIVOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)



![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)








